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An In-Depth Technical Guide to (+)-Carbovir: IUPAC Name and Chemical Properties

Introduction
(+)-Carbovir is the dextrorotatory enantiomer of Carbovir, a carbocyclic nucleoside analog.

While the levorotatory enantiomer, (-)-Carbovir, is the biologically active form that serves as a

precursor to the potent anti-HIV drug Abacavir, understanding the properties of both

enantiomers is crucial for researchers in medicinal chemistry and drug development. This

technical guide provides a comprehensive overview of the IUPAC nomenclature, core chemical

properties, relevant experimental protocols, and key metabolic and mechanistic pathways

associated with Carbovir.

IUPAC Name and Structure
The formal IUPAC name for (+)-Carbovir, defining its specific stereochemistry, is 2-Amino-1,9-

dihydro-9-((1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one[1].

(+)-enantiomer: (1S,4R) configuration

(-)-enantiomer (active): (1R,4S) configuration[2]

Racemic mixture: (±)-Carbovir

The structure consists of a guanine base attached to a cyclopentene ring, which serves as a

carbocyclic analog of the deoxyribose sugar found in natural nucleosides.
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Chemical and Physical Properties
The physicochemical properties of Carbovir are essential for its formulation, delivery, and

biological activity. The following table summarizes key quantitative data, primarily reported for

the racemic mixture, which is indicative of the properties of the individual enantiomers.

Property Value Source

Molecular Formula C₁₁H₁₃N₅O₂ [1][3]

Molecular Weight 247.25 g/mol [1][3]

pKa₁ (Guanine N1) 3.15 (at 25°C) [4]

pKa₂ (Guanine N7) 9.68 (at 25°C) [4]

Aqueous Solubility 1.24 mg/mL (intrinsic) [4]

Octanol-Water Partition

Coefficient (logP)

0.29 (denoting a semipolar

compound)
[4]

Experimental Protocols
Detailed methodologies are critical for the synthesis and analysis of Carbovir in a research

setting.

Protocol 1: Synthesis of (±)-Carbovir from Vince Lactam
The synthesis of racemic Carbovir is famously achieved starting from the versatile building

block 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This protocol

outlines the key transformations.

Protection and Reduction: The starting lactam is first protected, and the amide carbonyl is

reduced to an amine.

Coupling with Pyrimidine: The resulting carbocyclic amine is coupled with a substituted

chloropyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form the basic heterocyclic

structure.
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Ring Closure to Purine: The intermediate is then treated to facilitate the closure of the

imidazole ring portion of the purine system, yielding a 6-chloropurine carbocyclic nucleoside

analog.

Hydrolysis to Guanine: Finally, the 6-chloro group is hydrolyzed under acidic or basic

conditions to a hydroxyl group, completing the synthesis of the guanine analog, (±)-

Carbovir[5][6]. The enantiomers can then be separated via chiral chromatography if desired.

Protocol 2: Determination of pKa by UV-Vis
Spectrophotometry
The pKa values of Carbovir, which possesses a UV-active chromophore, can be accurately

determined by monitoring changes in its UV absorbance as a function of pH[4].

Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to

12) with constant ionic strength (e.g., 0.1 M) are prepared.

Sample Preparation: A stock solution of Carbovir (e.g., 10 mM in DMSO) is prepared. A

small, fixed aliquot of this stock is added to each buffer solution in a 96-well UV-transparent

microplate to achieve a final desired concentration.

Spectrophotometric Measurement: The UV-Vis spectrum (e.g., 230–500 nm) of each sample

is recorded using a microplate spectrophotometer. A blank reading of each buffer without the

compound is also taken for background correction.

Data Analysis: The absorbance at a specific wavelength where the change between the

ionized and unionized species is maximal is plotted against the pH of the buffer solutions.

The pKa is the pH value at the inflection point of the resulting sigmoidal curve[7][8][9].

Protocol 3: Analysis of Intracellular Metabolism by HPLC
To understand its mechanism of action, the intracellular conversion of Carbovir to its active

triphosphate form is monitored, typically using High-Performance Liquid Chromatography

(HPLC).

Cell Culture and Incubation: Human lymphoid cells (e.g., CEM cells) are cultured and

incubated with a known concentration of Carbovir (often radiolabeled) for various time points.
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Metabolite Extraction: After incubation, the cells are harvested and washed. Intracellular

metabolites are extracted by adding a cold acid solution (e.g., 60% methanol or perchloric

acid) to lyse the cells and precipitate proteins.

Sample Preparation: The acid-soluble extract is neutralized and centrifuged to remove cell

debris.

HPLC Analysis: The supernatant containing the Carbovir metabolites is injected into an

anion-exchange HPLC system.

Quantification: The different phosphorylated species (mono-, di-, and triphosphate) are

separated based on their charge and retention time. They are detected by UV absorbance or

by scintillation counting if a radiolabeled compound was used. This allows for the

quantification of each metabolite over time.

Signaling Pathways and Logical Workflows
Visual diagrams are provided to illustrate the mechanism of action and a key experimental

workflow.
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Figure 1: Mechanism of action of Carbovir. The prodrug is taken up by host cells and

undergoes sequential phosphorylation to its active triphosphate form (CBV-TP), which inhibits
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HIV reverse transcriptase and terminates viral DNA synthesis.
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Figure 2: Experimental workflow for the determination of pKa using UV-Vis spectrophotometry.

The process involves preparing samples at various pH values, measuring UV absorbance, and

analyzing the data to find the inflection point, which corresponds to the pKa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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